6-Formyl-2-hydroxy-3-methoxybenzoic acid
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Overview
Description
6-Formyl-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 6-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid typically involves the formylation of 2-hydroxy-3-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Hydroxy-3-methoxybenzoic acid.
Reduction: 6-Hydroxymethyl-2-hydroxy-3-methoxybenzoic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
6-Formyl-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Formyl-2-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-6-methoxybenzoic acid: Has the methoxy group at a different position, altering its chemical properties and reactivity.
3-Methoxysalicylic acid: Similar structure but with different functional group positioning.
Uniqueness
6-Formyl-2-hydroxy-3-methoxybenzoic acid is unique due to the presence of the formyl group, which significantly enhances its reactivity and potential applications in various fields. Its specific arrangement of functional groups allows for unique chemical transformations and interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-formyl-2-hydroxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZZWRSELJNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-49-1 |
Source
|
Record name | 6-formyl-2-hydroxy-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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